molecular formula C13H30BNO4Si B3118014 (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate CAS No. 2304635-79-6

(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate

Cat. No.: B3118014
CAS No.: 2304635-79-6
M. Wt: 303.28
InChI Key: HDZWOKKAHAQBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is a compound that features a boronic acid group attached to a pyrrole ring, which is further substituted with a tris(propan-2-yl)silyl group. This unique structure combines the properties of boronic acids, pyrroles, and silyl groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyrrole reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a hydrosilylation reaction, where a silyl hydride reacts with an alkyne or alkene in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrrole ring can be reduced to form pyrrolidines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Pyrrolidines.

    Substitution: Various silyl-substituted pyrrole derivatives.

Scientific Research Applications

(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of boron-containing drugs and their interactions with biological systems.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate depends on its application. In BNCT, for example, the boronic acid group can capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The silyl group can enhance the compound’s stability and solubility, while the pyrrole ring can facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronic acid group but lacks the pyrrole and silyl groups.

    Pyrrole-2-boronic Acid: Contains a boronic acid group attached to a pyrrole ring but lacks the silyl group.

    Trimethylsilyl Pyrrole: Contains a silyl group attached to a pyrrole ring but lacks the boronic acid group.

Uniqueness

(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is unique due to the combination of boronic acid, pyrrole, and silyl groups in a single molecule. This unique structure imparts a combination of properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO2Si.2H2O/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17;;/h7-12,16-17H,1-6H3;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZWOKKAHAQBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Reactant of Route 2
Reactant of Route 2
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Reactant of Route 3
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Reactant of Route 4
Reactant of Route 4
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Reactant of Route 5
Reactant of Route 5
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Reactant of Route 6
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.